molecular formula C14H21NO B13042225 (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine

Cat. No.: B13042225
M. Wt: 219.32 g/mol
InChI Key: IFNCSVSTDQORFL-CYBMUJFWSA-N
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Description

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is an organic compound that belongs to the class of amines It features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine typically involves the following steps:

    Formation of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via an etherification reaction where cyclopentanol reacts with a suitable phenyl halide under basic conditions.

    Attachment to the Phenyl Ring: The cyclopentyloxy group is then attached to the phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[2-(Cyclopentyloxy)phenyl]ethan-1-amine: Similar structure but with an ethan-1-amine moiety instead of propan-1-amine.

    (1R)-1-[2-(Cyclopentyloxy)phenyl]butan-1-amine: Similar structure but with a butan-1-amine moiety instead of propan-1-amine.

Uniqueness

(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine is unique due to its specific combination of the cyclopentyloxy group and the propan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1R)-1-(2-cyclopentyloxyphenyl)propan-1-amine

InChI

InChI=1S/C14H21NO/c1-2-13(15)12-9-5-6-10-14(12)16-11-7-3-4-8-11/h5-6,9-11,13H,2-4,7-8,15H2,1H3/t13-/m1/s1

InChI Key

IFNCSVSTDQORFL-CYBMUJFWSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1OC2CCCC2)N

Canonical SMILES

CCC(C1=CC=CC=C1OC2CCCC2)N

Origin of Product

United States

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